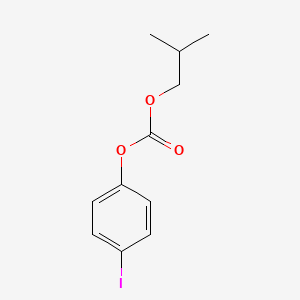

4-Iodophenol, isoBOC

Description

Contextualization of Halogenated Phenols in Chemical Synthesis

Halogenated phenols are a cornerstone class of intermediates in organic synthesis, prized for their dual reactivity. The phenol (B47542) moiety, a hydroxyl group attached to an aromatic ring, is a common feature in a vast array of natural products and pharmaceuticals. wikipedia.org The hydroxyl group is acidic and can be readily converted into ethers, esters, or engaged in other modifications. wikipedia.org

The halogen substituent, particularly bromine and iodine, serves as a highly effective "handle" for forming new carbon-carbon and carbon-heteroatom bonds. acs.org These reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, have revolutionized the synthesis of complex molecules such as biaryls, styrenes, and substituted alkynes. acs.orglibretexts.org The reactivity of the aryl halide is dependent on the halogen, with the bond strength decreasing from C-F to C-I, making aryl iodides the most reactive substrates in many catalytic cycles. libretexts.org

However, the direct use of halogenated phenols in these coupling reactions can be problematic. The acidic proton of the hydroxyl group is incompatible with the basic conditions and organometallic intermediates common to many coupling protocols. wikipedia.org This necessitates the use of a protecting group for the phenol, leading to the development of reagents like 4-Iodophenol (B32979), isoBOC. The strategic placement of the halogen (ortho, meta, or para to the hydroxyl group) dictates the geometry of the final product, making site-selective halogenation a critical area of research. scientificupdate.comeuropa.eu

The Role of Isobutoxycarbonyl (isoBOC) Protecting Groups in Aromatic Systems

Protecting groups are temporary modifications of functional groups that prevent them from reacting under a specific set of conditions. organic-chemistry.org For phenols, the acidic proton can interfere with basic reagents, and the nucleophilic oxygen can react with electrophiles. A protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove with high yield when its function is complete. organic-chemistry.org

The isobutoxycarbonyl (isoBOC) group is a type of carbonate protecting group used to mask the reactivity of hydroxyl functions. vulcanchem.com It is installed by reacting the phenol with isobutyl chloroformate in the presence of a base. vulcanchem.comnih.gov

Key Features of the isoBOC Group:

Stability: The isoBOC group is stable under a range of conditions, including those typically used for many palladium-catalyzed cross-coupling reactions.

Electronic Effect: As a carbonate, it is an electron-withdrawing group, which can influence the reactivity of the aromatic ring.

Deprotection: The removal of the isoBOC group is typically accomplished under basic conditions (saponification) or sometimes acidic conditions, regenerating the free phenol. This orthogonality allows for selective deprotection in the presence of other protecting groups like acid-labile silyl (B83357) ethers.

The isoBOC group serves as an effective shield, rendering the phenolic oxygen non-nucleophilic and non-acidic, thereby enabling chemists to perform transformations on other parts of the molecule, such as the aryl iodide, without interference. vulcanchem.com

Significance of 4-Iodophenol, isoBOC in Advanced Synthetic Strategies

The true value of this compound lies in its application as a bifunctional linchpin in advanced synthetic strategies. It provides a pre-packaged, stable, and highly reactive platform for the construction of substituted phenolic compounds, which are prevalent in medicinal chemistry and materials science.

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions. libretexts.orgacs.org The aryl iodide of this compound readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.org Coupling with a variety of organoboron reagents, such as arylboronic acids, furnishes complex biaryl structures. mdpi.comrsc.org Following the successful C-C bond formation, the isoBOC group can be cleanly removed to unmask the phenol, which can then be used in subsequent synthetic steps or represent a key pharmacophore in the final target molecule.

For instance, the synthesis of a complex biphenyl (B1667301) phenol would involve the Suzuki coupling of this compound with a substituted arylboronic acid. The resulting isoBOC-protected biphenyl can then be deprotected to yield the target molecule in a highly convergent and efficient manner. This strategy avoids issues with direct coupling of 4-iodophenol and allows for late-stage introduction of the phenolic moiety.

Below is a table summarizing the properties of the key chemical entities discussed.

| Property | This compound (Isobutyl (4-iodophenyl) carbonate) | 4-Iodophenol | Isobutyl Chloroformate |

| Molecular Formula | C₁₁H₁₃IO₃ | C₆H₅IO | C₅H₉ClO₂ lookchem.com |

| Molecular Weight | 320.12 g/mol | 220.01 g/mol | 136.58 g/mol lookchem.com |

| Boiling Point | ~336 °C (Predicted) | 120-135 °C (at reduced pressure) google.com | 128.8 °C lookchem.com |

| Key Functional Groups | Aryl Iodide, Carbonate Ester | Phenol, Aryl Iodide | Acid Chloride, Ester |

| Primary Synthetic Role | Protected bifunctional building block for cross-coupling. | Precursor for iodinated aromatic compounds. google.com | Reagent for installing the isoBOC protecting group. nih.gov |

This strategic use of a pre-protected, activated building block exemplifies modern synthetic efficiency, minimizing step counts and maximizing yields towards complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWDGEAZQPAOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 Iodophenol, Isoboc

Synthesis of 4-Iodophenol (B32979) Precursor

The preparation of 4-iodophenol is a foundational step, with several established routes available to chemists.

Diazotization and Halogenation Approaches

A primary and widely utilized method for synthesizing 4-iodophenol involves the diazotization of 4-aminophenol (B1666318). chemicalbook.comnbinno.com This classic transformation proceeds through the formation of a diazonium salt from 4-aminophenol, which is then subjected to a halogenation reaction.

The process typically begins by dissolving 4-aminophenol in an acidic solution, such as aqueous sulfuric acid, and cooling the mixture to approximately 0-8°C. nbinno.comgoogle.com A solution of sodium nitrite (B80452) is then added incrementally to generate the aryldiazonium salt. google.com This intermediate is subsequently treated with a source of iodide, most commonly potassium iodide or sodium iodide, to yield 4-iodophenol. nbinno.comgoogle.com The reaction is often facilitated by the presence of a copper catalyst, a variation known as the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism. nbinno.comwikipedia.orgjk-sci.com The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring. wikipedia.org

A specific protocol details adding 4-aminophenol to a sulfuric acid solution, followed by the slow addition of a potassium nitrite solution to form the diazonium salt. This is then added to a solution of sodium iodide, with the temperature maintained at 85-90°C, leading to the formation of 4-iodophenol as an oily substance which can be extracted and purified. google.com

Table 1: Reagents and Conditions for Diazotization of 4-Aminophenol

| Reagent | Role | Typical Conditions |

| 4-Aminophenol | Starting Material | - |

| Sulfuric Acid | Acidic Medium | Dilute aqueous solution |

| Sodium Nitrite | Diazotizing Agent | Aqueous solution, added slowly at 0-8°C |

| Potassium Iodide / Sodium Iodide | Iodide Source | Aqueous solution |

| Copper Powder / Copper(I) Salts | Catalyst (Sandmeyer) | Used to facilitate the substitution |

This table summarizes the key reagents and general conditions for the synthesis of 4-iodophenol via diazotization.

Alternative Synthetic Routes to 4-Iodophenol

Beyond the traditional diazotization route, alternative methods for the synthesis of 4-iodophenol have been developed. One such method involves the direct iodination of phenol (B47542). However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging, often leading to a mixture of ortho- and para-isomers.

Another alternative starts from salicylic (B10762653) acid, which is first iodinated and then subjected to decarboxylation to yield 4-iodophenol. wikipedia.org Additionally, the oxidation of 4-iodophenylboronic acid presents another synthetic pathway to obtain 4-iodophenol. chemicalbook.com These alternative routes can be advantageous in specific contexts, potentially offering milder reaction conditions or different substrate compatibility. The direct iodination of chlorinated aromatic compounds, while not directly applicable to phenol itself, highlights the ongoing research into selective halogenation methods. nih.gov

Installation of the Isobutoxycarbonyl (isoBOC) Protecting Group on 4-Iodophenol

The hydroxyl group of 4-iodophenol is often protected to prevent unwanted side reactions in subsequent synthetic steps. The isobutoxycarbonyl (isoBOC) group is a suitable choice for this purpose.

Reagents and Reaction Conditions for isoBOC Introduction

The introduction of the isoBOC protecting group is typically achieved by reacting 4-iodophenol with isobutyl chloroformate in the presence of a base. nih.govwikipedia.org Isobutyl chloroformate is a reactive reagent that readily forms a carbonate ester with the phenolic hydroxyl group. wikipedia.orglookchem.com The reaction is generally carried out in an organic solvent.

The base plays a crucial role in deprotonating the phenol, thereby increasing its nucleophilicity and facilitating the reaction with the chloroformate. Common bases used for this purpose include pyridine (B92270) or triethylamine (B128534). nih.govvulcanchem.com The reaction is often performed under mild conditions, such as at room temperature. vulcanchem.com

A general procedure for the protection of phenols involves reacting the phenolic compound with an equimolar amount of the protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) for the related BOC group, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.comtandfonline.com While this specific example uses (Boc)2O, the principle of using a base or catalyst to facilitate the acylation of the phenol is directly applicable to the use of isobutyl chloroformate.

Table 2: Typical Reagents for isoBOC Protection of Phenols

| Reagent | Function |

| 4-Iodophenol | Substrate |

| Isobutyl Chloroformate | Protecting Group Source |

| Pyridine / Triethylamine | Base |

| Organic Solvent (e.g., Dichloromethane (B109758), Acetonitrile) | Reaction Medium |

This table outlines the standard reagents employed for the installation of the isoBOC protecting group onto a phenolic substrate.

Optimization of Protecting Group Efficiency and Yield

Optimizing the installation of the isoBOC group involves considering several factors to maximize yield and purity. The choice of solvent can be critical; for instance, acetonitrile (B52724) is often preferred as it can effectively dissolve both the reactants and byproducts, leading to more efficient mixing. vulcanchem.com

The use of a catalyst can also accelerate the protection step and improve yields. vulcanchem.com For the related BOC protection, catalysts such as 4-dimethylaminopyridine (DMAP) and various Lewis acids have been shown to be effective. tandfonline.comtandfonline.com

Purification of the final product, 4-iodophenol, isoBOC, is typically achieved through techniques like column chromatography to isolate it from any remaining starting materials or byproducts. vulcanchem.com

Convergent and Divergent Synthetic Strategies to this compound

The synthesis of this compound can be viewed from the perspectives of convergent and divergent synthetic strategies, which are broader concepts in planning organic syntheses. wikipedia.org

A convergent synthesis approach would involve the separate synthesis of the 4-iodophenol precursor and the isobutoxycarbonyl moiety, which are then combined in a final step to form the target molecule. The methodologies described above (synthesis of 4-iodophenol followed by protection) represent a linear sequence that is a component of a larger convergent strategy where this protected phenol would be coupled with another complex fragment.

A divergent synthesis strategy, on the other hand, would start from a common intermediate that is then elaborated into a variety of different final products. wikipedia.org In the context of this compound, one could envision a scenario where a protected phenol core is synthesized and then subjected to various halogenation reactions to produce not only this compound but also its bromo- and chloro-analogs from a single precursor. More broadly, diversity-oriented synthesis aims to create libraries of structurally diverse molecules from a common starting point. wikipedia.org For instance, a functionalized phenol could be a starting point for creating a range of derivatives through various C-H functionalization reactions. acs.orgchemistryviews.org

Iii. Reactivity and Chemical Transformations of 4 Iodophenol, Isoboc

Transformations Involving the Aryl Halide Moiety

The iodine substituent on the aromatic ring is an excellent leaving group in numerous transition metal-catalyzed cross-coupling reactions and can also be displaced through nucleophilic aromatic substitution or removed via reductive dehalogenation.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for the formation of new bonds in modern organic synthesis. sigmaaldrich.com 4-Iodophenol (B32979), isoBOC serves as a versatile substrate in several of these key reactions.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. gre.ac.uk 4-Iodophenol, isoBOC can be effectively coupled with various aryl and alkyl boronic acids or their esters to generate biaryl and alkyl-aryl structures. rsc.org These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base. nih.gov

A variety of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of aryl iodides. sigmaaldrich.comnih.gov For instance, palladium acetate (B1210297) in combination with phosphine (B1218219) ligands like SPhos or RuPhos has proven effective. The choice of base, such as potassium carbonate or cesium carbonate, and solvent, like toluene (B28343) or dioxane, can significantly influence the reaction outcome. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodophenol Derivatives

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl) carbonate | 95 | |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | tert-butyl (4'-hydroxy-4-methyl-[1,1'-biphenyl]-4-yl) carbonate | 92 | gre.ac.uk |

| (2-(methoxycarbonyl)phenyl)boronic acid | PdCl₂(dppf) | K₃PO₄ | THF | tert-butyl (4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl) carbonate | 88 | uwindsor.ca |

This table is illustrative and specific conditions may vary.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. taylorandfrancis.com this compound can undergo Heck coupling with a range of alkenes, typically in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives. thieme-connect.de

Commonly used catalytic systems include palladium acetate with a phosphine ligand or a palladium-N-heterocyclic carbene (NHC) complex. taylorandfrancis.com The base, often a tertiary amine like triethylamine (B128534) or an inorganic base such as sodium acetate, is crucial for regenerating the active palladium(0) catalyst. nih.gov The reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. thieme-connect.de

Table 2: Examples of Heck Reactions with this compound

| Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-methyl 3-(4-((tert-butoxycarbonyl)oxy)phenyl)acrylate | 85 | taylorandfrancis.com |

| Styrene (B11656) | Pd(OAc)₂ | NaOAc | DMA | tert-butyl (4-((E)-styryl)phenyl) carbonate | 90 | nih.gov |

| N-vinylpyrrolidinone | Herrmann's catalyst | K₂CO₃ | NMP | tert-butyl (4-((E)-2-(2-oxopyrrolidin-1-yl)vinyl)phenyl) carbonate | 78 | thieme-connect.de |

This table is illustrative and specific conditions may vary.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org this compound is an excellent substrate for Sonogashira couplings, providing access to a wide array of substituted arylalkynes. researchgate.net

The standard conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI. mdpi.com The amine, for example, triethylamine or diisopropylamine, serves as both the base and often as the solvent. washington.edu Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Table 3: Examples of Sonogashira Coupling with this compound

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | tert-butyl (4-(phenylethynyl)phenyl) carbonate | 94 | mdpi.comresearchgate.net |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | tert-butyl (4-((trimethylsilyl)ethynyl)phenyl) carbonate | 98 | wikipedia.org |

| 1-Heptyne | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | tert-butyl (4-(hept-1-yn-1-yl)phenyl) carbonate | 91 | libretexts.org |

This table is illustrative and specific conditions may vary.

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the presence of the electron-donating carbonate group makes classical SNAr reactions challenging. However, certain activated nucleophiles or the use of strong bases and high temperatures can facilitate the displacement of the iodide. fishersci.fi

More recently, directed SNAr reactions have been developed where a directing group on the arene substrate facilitates the substitution, even in the absence of strong electron-withdrawing groups. rsc.org While specific examples for this compound are not prevalent in the literature, this emerging area holds potential for its functionalization. The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.com

The carbon-iodine bond in this compound can be cleaved to replace the iodine atom with a hydrogen atom through reductive dehalogenation. This transformation is useful when the iodo group is used as a temporary directing or activating group and needs to be removed in a later synthetic step.

Several methods are available for the reductive dehalogenation of aryl iodides. organic-chemistry.org Catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) is a common approach. sigmaaldrich.com Radical-based methods, often initiated by photoredox catalysis or using radical initiators with a hydrogen atom donor, have also been employed for the efficient and mild reduction of aryl halides. organic-chemistry.orgrsc.org For instance, visible-light-driven photoredox catalysis using an iridium or organic dye photocatalyst in the presence of a hydrogen atom donor can achieve this transformation under very mild conditions. nih.gov

Heck Reaction Methodologies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Transformations Involving the Isobutoxycarbonyl (isoBOC) Group

The isobutoxycarbonyl group serves as a robust protecting group for the phenolic hydroxyl function. Its reactivity is analogous to the widely used tert-butoxycarbonyl (Boc) group, although with some differences in lability. For instance, kinetic studies on the hydrolysis of various carbonates have shown that the structure of the alkyl group significantly influences reactivity. acs.org The primary transformations involving the isoBOC group are deprotection reactions, which are critical for unmasking the phenol (B47542) to allow for subsequent chemical modifications or to yield the final target molecule.

The isoBOC group, like the related Boc group, is highly susceptible to cleavage under acidic conditions. highfine.com This is the most common method for its removal. The reaction proceeds via protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable isobutyl carbocation (which can rearrange to the more stable tert-butyl cation), carbon dioxide, and the free phenol. jk-sci.com

Common reagents for this transformation include strong, non-nucleophilic acids. Anhydrous conditions are often preferred to prevent side reactions.

Trifluoroacetic Acid (TFA): A solution of TFA in a non-reactive solvent like dichloromethane (B109758) (DCM) is a standard and highly effective method for isoBOC deprotection. The reaction is typically rapid, often completing at room temperature. jk-sci.comfishersci.co.uk

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents, such as dioxane or diethyl ether, are also widely used. wikipedia.org

Other Brønsted Acids: Other strong acids like p-toluenesulfonic acid can also be employed, sometimes in specialized media like deep eutectic solvents to enhance efficiency and sustainability. mdpi.com

The mechanism ensures that the products of cleavage are the desired phenol, gaseous CO2, and volatile isobutene (from the carbocation), which simplifies purification. jk-sci.com

While typically considered acid-labile, the O-Boc group on phenols can also be cleaved under basic conditions, a lability that is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net Given that iodine is an electron-withdrawing group, isobutyl (4-iodophenyl) carbonate is susceptible to base-catalyzed hydrolysis. The reaction generally follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a nucleophilic base attacks the electrophilic carbonyl carbon. mdpi.comlibretexts.org

Research by Nakamura et al. demonstrated the cleavage of Boc-protected halophenols using various bases. researchgate.net The data show that even weak bases like piperidine (B6355638) can effect deprotection, with reactivity influenced by the nature of the halogen and the base strength. The table below summarizes findings for analogous Boc-protected halophenols.

| Substrate (Boc-protected) | Base | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | 10% Piperidine/CHCl₃ | 4 | 92 | researchgate.net |

| 4-Chlorophenol | 1% Piperidine/CHCl₃ | 36 | 92 | researchgate.net |

| 4-Bromophenol | 1 N NaOH/MeOH | 10 | 94 | researchgate.net |

| 4-Bromophenol | 10% Piperidine/CHCl₃ | 1.3 | 92 | researchgate.net |

Furthermore, studies have shown that simple heating in water can efficiently catalyze the deprotection of O-Boc groups on phenols, offering a green, catalyst-free alternative. mcours.net For O-Boc protected 4-chlorophenol, heating in water at 80°C resulted in a 91% yield of the deprotected phenol in just 10 minutes. mcours.net

Reductive and oxidative methods for the cleavage of carbonate protecting groups are less common and generally require harsh conditions that may not be compatible with other functional groups.

Reductive Cleavage: The C–O bond of ethers and related functional groups can be cleaved under strong reducing conditions. For example, systems like lithium aluminum hydride (LiAlH₄) combined with potassium tert-butoxide (KOtBu) have been used for the reductive cleavage of inert aryl C–O bonds. rsc.org Similarly, transition-metal-free protocols using silanes activated by a Lewis base can also effect C-O bond rupture. rsc.org Application of such methods to the isoBOC group of this compound would likely cleave the carbonate but could also reduce the C-I bond, leading to a lack of selectivity.

Oxidative Cleavage: Oxidative cleavage of a carbonate is not a standard synthetic procedure. It could hypothetically proceed via oxidation of the ether-like oxygen or the isobutyl group. For instance, certain catalysts can achieve the oxidative cleavage of C(CO)-C bonds in ketones, a transformation involving cleavage adjacent to a carbonyl group. nih.gov However, such methods are highly specialized, and their application to a stable carbonate like the isoBOC group would be challenging and likely unselective, potentially leading to undesired oxidation of the aromatic ring.

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule. wikipedia.org This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions (e.g., acid vs. base vs. hydrogenolysis). organic-chemistry.orgthieme-connect.de

The isoBOC group on 4-iodophenol is a key component of an acid-labile set of protecting groups. It can be used orthogonally with groups from different sets, such as:

Base-Labile Groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, commonly used to protect amines, is cleaved by weak bases like piperidine. wikipedia.orgorganic-chemistry.org In a molecule containing both an isoBOC-protected phenol and an Fmoc-protected amine, the isoBOC group could be selectively removed with an acid like TFA, leaving the Fmoc group intact. Conversely, treatment with piperidine would cleave the Fmoc group while preserving the isoBOC-protected phenol. organic-chemistry.org

Fluoride-Labile Groups: Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) groups, are stable to many acidic and basic conditions but are selectively cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de This allows for a three-way orthogonal strategy in a complex molecule containing isoBOC, Fmoc, and silyl-protected functionalities.

Hydrogenolysis-Labile Groups: Benzyl (Bn) or benzyloxycarbonyl (Cbz) groups are readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). highfine.comwikipedia.org These conditions are typically neutral and would not affect the isoBOC group, providing another axis of orthogonality.

This strategic use of orthogonal protection is fundamental in the multi-step synthesis of complex molecules, allowing for the sequential unmasking and reaction of different functional groups. uchicago.edu

Selective Deprotection Methodologies

Base-Catalyzed Cleavage

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net Isobutyl (4-iodophenyl) carbonate is an excellent substrate for demonstrating high chemoselectivity, particularly in metal-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the C-O bond of the protected phenol. uwindsor.ca

This allows for a wide range of transformations to be carried out selectively at the 4-position of the aromatic ring while the phenolic hydroxyl remains masked by the isoBOC group. The protecting group is robust enough to withstand the typically basic and thermal conditions of these coupling reactions. nih.gov

| Reaction Type | Coupling Partner | Typical Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene/H₂O) | Biaryl |

| Heck-Mizoroki Coupling | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Styrene derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N, piperidine) | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOtBu) | Aryl Amine |

| Carbonylation | Carbon Monoxide (CO) | Pd Catalyst, Alcohol/Amine | Aryl Ester/Amide |

Regioselectivity, the preference for reaction at one position over another, is an intrinsic feature of the 4-iodophenol scaffold. google.com The functional groups—the iodine atom and the protected phenol—are at fixed positions (para to each other). Reactions thus occur at these specific sites. For example, electrophilic aromatic substitution, were it to occur, would be directed by the combined electronic effects of the strongly ortho-, para-directing -OCOOiBu group and the deactivating, ortho-, para-directing -I group, but such reactions are uncommon on this highly functionalized substrate. The primary consideration is the chemoselective reaction at either the C-I bond or the isoBOC group, as described above.

Discrimination Between Aryl Halide and Protected Hydroxyl Reactivity

A key feature of tert-butyl (4-iodophenyl) carbonate is the ability to selectively perform reactions at either the aryl iodide or the protected phenol. The robust nature of the C-I bond under certain conditions, contrasted with the specific lability of the isoBOC group under others, provides chemists with significant synthetic flexibility.

Reactivity of the Aryl Halide

The carbon-iodine bond is a well-established functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. fishersci.it The high reactivity of aryl iodides compared to other aryl halides (bromides, chlorides) allows these couplings to proceed under relatively mild conditions, which are often compatible with the isoBOC protecting group. acs.org

Common cross-coupling reactions applicable to tert-butyl (4-iodophenyl) carbonate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acid derivatives. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to produce arylalkynes. researchgate.netlibretexts.org This reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed. mdpi.comlibretexts.org

Heck Reaction: Vinylation with an alkene to form a substituted styrene derivative. thieme-connect.dentu.edu.sg The reaction typically favors arylation at the terminal position of monosubstituted alkenes that bear electron-withdrawing groups. thieme-connect.de

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine to yield an N-arylated product. fishersci.itbristol.ac.uk Modern catalysts based on bulky phosphine ligands enable the coupling of a wide range of amines with aryl halides. fishersci.itacs.org

These transformations selectively target the C-I bond, leaving the isoBOC group untouched, thereby allowing for the introduction of diverse substituents at the para-position relative to the protected hydroxyl.

Reactivity of the Protected Hydroxyl Group

The isoBOC group serves as a protective shield for the phenolic oxygen. vulcanchem.com This group is stable under the neutral or basic conditions often employed in palladium-catalyzed coupling reactions. However, it can be selectively removed (deprotected) under specific acidic or basic conditions to liberate the free phenol. researchgate.nettandfonline.com

Acid-Catalyzed Deprotection: The isoBOC group is readily cleaved by treatment with acids. Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (CH₂Cl₂), or mineral acids such as hydrochloric acid (HCl) in dioxane. researchgate.net A potential side reaction during acid-catalyzed deprotection is the alkylation of the aromatic ring by the liberated tert-butyl cation. researchgate.net

Base-Catalyzed Deprotection: While generally stable to weaker bases, the isoBOC group on phenols can be labile to stronger or more nucleophilic bases. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can render the carbonate's carbonyl carbon more susceptible to nucleophilic attack. researchgate.net Reagents such as sodium hydroxide (B78521) (NaOH) in methanol (B129727) or amines like piperidine can effect the cleavage. researchgate.net

This orthogonal reactivity allows for a synthetic strategy where the aryl iodide is first functionalized via cross-coupling, followed by the deprotection of the isoBOC group to reveal the phenol, which can then be used in subsequent reactions.

Influence of the isoBOC Group on Aromatic Ring Reactivity

The tert-butoxycarbonyloxy (isoBOC) substituent directly influences the chemical reactivity of the aromatic ring to which it is attached through a combination of electronic effects. acs.org These effects determine the ring's nucleophilicity and the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution.

The isoBOC group exerts two opposing electronic influences:

Inductive Effect (-I): The electronegative oxygen atoms and the carbonyl group pull electron density away from the aromatic ring through the sigma bond framework. acs.orgsinica.edu.tw This effect, by itself, deactivates the ring towards electrophilic attack.

Resonance Effect (+M): The lone pair of electrons on the phenolic oxygen atom, which is directly attached to the ring, can be delocalized into the aromatic π-system. sinica.edu.twdoubtnut.comquora.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. doubtnut.comquora.comlibretexts.org

For substituents like ethers and esters where an oxygen atom is directly bonded to the aromatic ring, the resonance effect is generally stronger and dominates the inductive effect. sinica.edu.twlibretexts.org Consequently, the isoBOC group is classified as an activating group and an ortho, para-director for electrophilic aromatic substitution. sinica.edu.twlibretexts.org Since the para position in tert-butyl (4-iodophenyl) carbonate is already occupied by the iodine atom, any electrophilic substitution would be directed to the two equivalent ortho positions (C-2 and C-6). The activation provided by the isoBOC group makes the ring more reactive towards electrophiles than benzene (B151609) itself. acs.org

Iv. Mechanistic Investigations of Reactions Involving 4 Iodophenol, Isoboc

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwiley-vch.de Isobutyl 4-iodophenyl carbonate serves as an effective aryl halide partner in these reactions. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgwhiterose.ac.ukresearchgate.net

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. researchgate.netchemrxiv.org For aryl iodides like isobutyl 4-iodophenyl carbonate, this process is typically facile. The mechanism of oxidative addition can vary, with two primary pathways being the three-centered concerted mechanism and a more polar nucleophilic displacement mechanism. chemrxiv.orgresearchgate.net For aryl halides, the three-centered concerted mechanism is generally favored. chemrxiv.org

Computational and experimental studies have explored the nature of the active palladium species. While Pd(0) complexes with multiple ligands are often used as pre-catalysts, evidence suggests that monoligated, 12-electron Pd(0) species can be the highly reactive species that undergoes oxidative addition. wiley-vch.deresearchgate.net The oxidative addition of an aryl iodide to a Pd(0) complex results in a square-planar Pd(II) species with the aryl group and the iodide now bonded to the palladium center. harvard.edu Density functional theory (DFT) calculations have shown that for the reaction of phenyl iodide with a palladium(0) phosphine (B1218219) complex, stable four-coordinate intermediates are formed, leading to cis-configured Pd(II) complexes. acs.org

The nature of the phosphine ligand, including its steric bulk and electronic properties, significantly influences the rate and efficiency of the oxidative addition step. rsc.org Bulky, electron-rich phosphines can promote the formation of more reactive, low-coordinate Pd(0) species. whiterose.ac.uk

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent transfers its organic group to the palladium(II) complex, displacing the halide. acs.orgharvard.edu In Suzuki-Miyaura coupling, for instance, an organoboron compound is used. The presence of a base is crucial for this step, as it activates the organoboron reagent to form a more nucleophilic boronate species. harvard.eduresearchgate.net The hydroxide (B78521) ion, a common base, can play a threefold role: it can form a more reactive palladium-hydroxo complex, promote the final reductive elimination step, and also form unreactive boronate species at high concentrations. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired cross-coupled product. acs.orgresearchgate.net For this to occur, the organic ligands typically need to be in a cis arrangement on the square-planar palladium complex. acs.orgharvard.edu The rate of reductive elimination is influenced by the nature of the coupling partners. harvard.edu

Oxidative Addition Pathway Analysis

Mechanistic Studies of Isobutoxycarbonyl Deprotection

The isobutoxycarbonyl (isoBOC) group, while structurally related to the more common tert-butoxycarbonyl (Boc) group, serves as a protecting group for phenols. Its deprotection mechanism is analogous to that of the Boc group for amines. The removal is typically achieved under acidic conditions. jk-sci.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carbonate by a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comtotal-synthesis.com This protonation activates the group, leading to the fragmentation of the molecule. This fragmentation results in the formation of the deprotected phenol (B47542), carbon dioxide, and a stabilized tertiary carbocation (the isobutyl cation). The isobutyl cation can then be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900) gas. total-synthesis.comacsgcipr.org The release of gaseous byproducts, carbon dioxide and isobutylene, provides a strong thermodynamic driving force for the deprotection reaction. total-synthesis.com

While acidic conditions are most common, other methods for Boc deprotection have been studied, including the use of Lewis acids and thermal methods, which could potentially be applicable to the isoBOC group. acsgcipr.orgresearchgate.net For example, Lewis acids like zinc bromide have been shown to selectively cleave certain Boc groups. jk-sci.comacsgcipr.org

Influence of Solvent and Ligand Effects on Reaction Pathways

The choice of solvent and ligands has a profound impact on the efficiency, selectivity, and even the operative mechanism of palladium-catalyzed cross-coupling reactions. whiterose.ac.uknih.gov Solvents can influence catalyst stability, reagent solubility, and the rates of individual steps in the catalytic cycle. whiterose.ac.ukacs.org Polar aprotic solvents like DMF are often used as they can dissolve a wide range of organic and inorganic reactants. whiterose.ac.uk The solvent can also act as a ligand, coordinating to the palladium center and affecting its reactivity. whiterose.ac.uk

Ligands, particularly phosphines, are critical in stabilizing the palladium catalyst and modulating its reactivity. rsc.org The steric and electronic properties of the ligand dictate the coordination number and geometry of the palladium complexes in the catalytic cycle. rsc.org For example, bulky ligands can favor the formation of highly reactive monoligated palladium species. wiley-vch.dewhiterose.ac.uk The bite angle of bidentate phosphine ligands is also a crucial parameter, influencing the geometry of the palladium complex and the rate of reductive elimination. acs.orgrsc.org The choice of ligand can also influence which mechanistic pathway is favored, such as the concerted versus the nucleophilic displacement pathway in oxidative addition. chemrxiv.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. acs.org By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C), changes in reaction rates can be measured. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. nih.gov

In the context of palladium-catalyzed cross-coupling of aryl halides, ¹³C KIE studies have provided deep insights. acs.orgnih.gov For the oxidative addition of aryl bromides in Suzuki-Miyaura reactions, a significant KIE at the carbon attached to the bromine (¹³C-Br) is observed, consistent with this step being rate-determining. nih.govnih.gov However, for aryl iodides, a near-unity KIE at the ¹³C-I carbon has been measured. acs.orgnih.govnih.gov This suggests that for aryl iodides, a step preceding oxidative addition, likely the irreversible binding of the iodoarene to the palladium(0) complex, is the first irreversible step in the catalytic cycle. nih.govnih.gov

KIE studies have also been instrumental in understanding the transmetalation step. A significant ¹³C KIE for the carbon atom involved in the transmetalation from the organoboron reagent indicates that this step can be rate-limiting under certain conditions. acs.orgnih.gov Furthermore, a reverse kinetic isotope effect has been observed in some cross-coupling reactions in deuterated solvents, indicating an acceleration of the reaction rate. uvic.ca In hydrodehalogenation reactions, a side reaction in palladium catalysis, a strong primary kinetic isotope effect when using deuterated methanol (B129727) suggests that deprotonation plays a significant role in the mechanism. uvic.ca

V. Applications of 4 Iodophenol, Isoboc in Complex Molecule Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The unique structure of 4-Iodophenol (B32979), isoBOC makes it an important starting material for the synthesis of advanced pharmaceutical intermediates. chemimpex.comguidechem.com The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. guidechem.com The BOC-protected phenol (B47542) provides a latent hydroxyl group that can be revealed later in a synthetic sequence for further modification or as a key pharmacophoric feature.

A notable application is in the modular synthesis of arylethylamine scaffolds, which are present in a wide range of neuromodulators. Research has demonstrated that tert-butyl (4-iodophenyl) carbonate can be used to prepare precursors for several neurologically active compounds in a two-step sequence. nih.gov This method allows for flexible substitution, making it a valuable tool in medicinal chemistry. nih.gov

Table 1: Synthesis of Neuromodulator Precursors from tert-butyl (4-iodophenyl) carbonate

| Target Compound | Synthetic Utility | Reference |

|---|---|---|

| Tyramine | Accessible in two steps via hydroarylation/Boc-deprotection. | nih.gov |

| N-methyltyramine | Accessible in two steps from the common carbonate precursor. | nih.gov |

| Hordenine | Accessible in two steps from the common carbonate precursor. | nih.gov |

Building Block for Agrochemicals and Specialty Chemicals

The utility of 4-Iodophenol, isoBOC extends to the agrochemical sector, where it serves as a crucial building block for creating new plant-growth regulators and pesticides. chemimpex.comsolubilityofthings.comgoogle.com The synthetic methodologies applied in pharmaceuticals are often transferable to the development of agrochemicals, which frequently share structural motifs with bioactive molecules. For instance, the synthesis of 4-iodophenol is a key step in producing p-Iodophenoxyacetic acid, a compound utilized as a plant-growth regulator. google.com

The ability to selectively introduce substituents onto the phenyl ring via the iodo-group is particularly valuable. This allows for the fine-tuning of a molecule's properties to achieve desired effects, such as herbicidal or fungicidal activity. The synthetic platform used to generate pharmaceutical intermediates from tert-butyl (4-iodophenyl) carbonate has been identified as having significant potential for the early-stage development of agrochemicals. nih.gov An example of a complex agrochemical is the fungicide Fluopyram, the synthesis of which involves similar cross-coupling strategies. nih.gov Furthermore, 4-Iodophenol is employed in the production of various specialty chemicals, where the iodine atom can be used to impart specific functionalities. chemimpex.com

Role in the Synthesis of Functional Organic Materials

In the field of materials science, this compound is a valuable precursor for creating functional organic materials. Its derivatives are used in applications ranging from liquid crystals to organic electronics. solubilityofthings.com The ability to construct complex, well-defined molecular architectures is critical for developing materials with specific optical, thermal, or electronic properties. For example, 4-iodophenol has been used in the production of liquid crystalline materials, which are fundamental components of modern display technologies. solubilityofthings.com

A significant application lies in the synthesis of donor building blocks for organic photovoltaic materials. Research has shown that related BOC-protected diarylamines can be synthesized via Suzuki cross-coupling reactions to create triarylamine derivatives. mdpi.com These molecules are of great interest for their potential use in organic solar cells. The process involves coupling a BOC-protected bromo- or iodo-aryl compound with a boronic acid, demonstrating a powerful method for constructing the conjugated systems required for photovoltaic applications. mdpi.com

Table 2: Example of a Functional Material Precursor Synthesis via Suzuki Coupling

| Reactant 1 | Reactant 2 | Product | Application | Reference |

|---|---|---|---|---|

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Precursor for organic photovoltaic materials | mdpi.com |

Similarly, related compounds like tert-butyl 4-vinylphenyl carbonate are used to synthesize specialized polymers, such as chemically amplified positive photoresists for nanolithography. chemicalbook.com This indicates the broad utility of BOC-protected phenols in advanced materials synthesis.

Integration into Multi-Step Total Synthesis Sequences

The total synthesis of complex natural products often requires a robust and flexible strategy, involving numerous steps and the careful management of reactive functional groups. 4-Iodophenol and its BOC-protected form are frequently integrated into these lengthy synthetic sequences. sigmaaldrich.com The compound provides two orthogonal reactive handles: the carbon-iodine bond for metal-catalyzed couplings and the phenol for ether or ester formation after deprotection.

This dual functionality allows chemists to build molecular complexity in a stepwise manner. For example, the aryl iodide can first participate in a Suzuki or Heck reaction to form a key carbon-carbon bond. sigmaaldrich.comsigmaaldrich.com Later in the synthesis, the BOC group can be removed under acidic conditions to liberate the phenol, which can then be used in a subsequent transformation.

This strategy has been successfully employed in the total synthesis of several natural products, including:

Psammaplysenes A and B : These marine natural products, which are inhibitors of FOXO1a nuclear export, were synthesized using 4-iodophenol as a key building block. sigmaaldrich.comsigmaaldrich.com

Hydroxylated Stilbenoids : The synthesis of these biologically active compounds can be achieved using 4-iodophenol as a starting material. sigmaaldrich.com

Iodinated-4-aryloxymethylcoumarins : These compounds, investigated for potential anti-cancer activity, are also synthesized from 4-iodophenol precursors. sigmaaldrich.com

The use of this compound in these syntheses underscores its role as a strategic linchpin, enabling the efficient and controlled assembly of intricate molecular architectures.

Strategic Use in Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to rapidly generate libraries of structurally diverse small molecules. mdpi.comcam.ac.uk this compound is an ideal scaffold for DOS due to its two distinct and orthogonally reactive functional groups. units.itscispace.com

The synthetic strategy typically involves a two-directional approach:

Diversification at the Iodine Position : The aryl iodide is first used as a handle for a variety of palladium-catalyzed cross-coupling reactions. By reacting the parent molecule with a diverse set of coupling partners, a primary library of intermediates is generated.

Diversification at the Phenol Position : In the second stage, the BOC protecting group is removed from the members of the primary library, unmasking the phenolic hydroxyl group. This new reactive site can then be functionalized through another set of reactions (e.g., etherification, esterification), leading to a large and structurally diverse final library.

This approach allows for the efficient exploration of chemical space around a common molecular core, making it a highly effective tool for identifying novel bioactive compounds. units.it

Table 3: Orthogonal Reactions for Diversity-Oriented Synthesis using this compound

| Reaction Site | Coupling Reaction Type | Example Coupling Partner |

|---|---|---|

| Aryl Iodide | Suzuki-Miyaura Coupling | Aryl boronic acids |

| Aryl Iodide | Heck Reaction | Acrylates, Olefins |

| Aryl Iodide | Sonogashira Coupling | Terminal alkynes |

| Phenol (after deprotection) | Williamson Ether Synthesis | Alkyl halides |

| Phenol (after deprotection) | Esterification | Acyl chlorides, Carboxylic acids |

By leveraging this bifunctional building block, chemists can systematically generate complex and diverse molecular libraries from a single, readily available starting material. mdpi.com

Vi. Theoretical and Computational Chemistry of 4 Iodophenol, Isoboc

Electronic Structure Calculations

No specific studies on the electronic structure of 4-Iodophenol (B32979), isoBOC using quantum chemical methods were found.

There are no available research findings detailing the application of DFT or Ab Initio methods to determine the electronic properties of 4-Iodophenol, isoBOC.

A search for Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound yielded no results.

Quantum Chemical Methods (e.g., DFT, Ab Initio) for Electronic Properties

Conformational Analysis and Molecular Dynamics Simulations

No studies concerning the conformational analysis or molecular dynamics simulations of this compound have been published.

Prediction of Reactivity and Selectivity Profiles

There is no available research that predicts the reactivity and selectivity profiles of this compound through computational means.

Transition State Characterization for Key Reactions

No computational studies characterizing the transition states for reactions involving this compound could be located.

Solvent Effects Modeling in Reaction Environments

There are no published models of solvent effects on the reaction environments of this compound.

Vii. Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring and Structural Elucidation

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for real-time analysis of a chemical reaction as it happens, providing dynamic information about the concentration of reactants, intermediates, and products. mt.com This approach is invaluable for understanding reaction kinetics and mechanisms without the need for offline sampling, which can introduce errors. mt.com

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the Boc protection of 4-iodophenol (B32979). mt.comxjtu.edu.cn By using an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction mixture, the transformation of functional groups can be tracked continuously. utwente.nl

The key transformation is the conversion of the phenolic hydroxyl (-OH) group of 4-iodophenol into a tert-butoxycarbonyl ether. This is observed in the IR spectrum by the disappearance of the broad O-H stretching band of the phenol (B47542) (typically around 3200-3600 cm⁻¹) and the appearance of strong carbonyl (C=O) stretching vibrations from the newly formed carbonate group. The characteristic IR absorption bands for tert-butyl phenyl carbonate are well-documented and serve as a reference. sigmaaldrich.com Specifically, the carbonate C=O stretch is a prominent peak that can be used to quantify the formation of the product over time. rsc.org

| Functional Group | Reactant (4-Iodophenol) Wavenumber (cm⁻¹) | Product (tert-butyl (4-iodophenyl) carbonate) Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | ~3200-3600 (broad) | Disappears |

| Carbonate C=O stretch | N/A | ~1747-1755 |

| C-I stretch | ~600 | ~600 |

This table provides typical IR absorption regions. Exact values can vary based on solvent and other reaction conditions.

While real-time NMR is less common for routine reaction monitoring due to instrumentation requirements, it provides unparalleled detail for mechanistic studies. nih.gov ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product, tert-butyl (4-iodophenyl) carbonate. bldpharm.com

Key spectral features for the product include:

¹H NMR: The appearance of a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons will show a splitting pattern consistent with a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The presence of a quaternary carbon from the tert-butyl group around 28 ppm and the carbonyl carbon of the carbonate.

In mechanistic studies of related reactions, NMR has been used to identify and characterize transient intermediates. nih.govrecercat.cat For the synthesis of tert-butyl (4-iodophenyl) carbonate, NMR could be employed to detect any intermediates formed during the reaction of 4-iodophenol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Real-time IR Spectroscopy for Functional Group Transformations

Mass Spectrometry for Reaction Progress and Product Identification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of the synthesized tert-butyl (4-iodophenyl) carbonate and for monitoring reaction progress, often in conjunction with liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.comdoaj.org

High-resolution mass spectrometry (HRMS) provides the exact mass of the product, which can be used to confirm its elemental composition. rsc.orgdiva-portal.org The fragmentation patterns observed in the mass spectrum can also offer structural information. For tert-butyl protected compounds, a characteristic loss of isobutylene (B52900) (C₄H₈) or the entire tert-butoxycarbonyl group is often observed. doaj.org Online mass spectrometry can even be used for real-time reaction monitoring in some setups. mdpi.com

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 321.0 |

| [M+Na]⁺ | Sodiated molecular ion | 343.0 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 265.0 |

| [M-C₅H₉O₂]⁺ | Loss of the tert-butoxycarbonyl group | 220.9 |

This table shows predicted m/z values for the main isotopic peaks.

Chromatographic Methods for Reaction Purity and Yield Assessment

Chromatographic techniques are indispensable for determining the purity of the reaction mixture and for calculating the final yield of tert-butyl (4-iodophenyl) carbonate. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of the reaction's progress. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of the starting material (4-iodophenol) and the appearance of the product can be visualized. rsc.org

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to assess the purity of the final product. ijpsr.comshimadzu.comlcms.cz The retention time of the compound is characteristic, and the peak area can be used for quantification. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining the purity of the product. rsc.org A sample of the crude reaction mixture or the purified product is injected into the HPLC system, and the components are separated based on their affinity for the stationary and mobile phases. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. Purity levels greater than 98% are often achievable after purification.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to relevant intermediates/products)

X-ray crystallography provides definitive, three-dimensional structural information of a crystalline solid. While obtaining a single crystal of tert-butyl (4-iodophenyl) carbonate suitable for X-ray diffraction may be challenging, if successful, it would unambiguously confirm the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. arizona.edu This technique has been used to resolve the stereochemistry and intermolecular interactions in similar iodophenyl compounds and proline derivatives containing iodophenyl ethers. nih.gov The crystal structure of the related compound, tert-butyl 4-cyanophenyl carbonate, has been reported. nih.gov

Viii. Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Pathways for 4-Iodophenol (B32979), isoBOC

The chemical industry is increasingly prioritizing the development of environmentally benign synthetic methods. For 4-iodophenol and its derivatives, research is moving away from traditional iodination methods that often use harsh reagents and produce significant waste. Future efforts are centered on the following greener alternatives:

Aerobic Oxyiodination: A highly efficient method for the synthesis of iodophenols involves the use of molecular oxygen as the oxidant and water as the solvent. researchgate.net This approach, catalyzed by copper(II) nitrate (B79036) with I2 as the iodinating agent, offers high atom economy and remarkable selectivity for the para-iodo substituted product. researchgate.net The process is notable for its mild conditions and applicability to phenols with diverse electronic properties. researchgate.net

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. nih.gov Engineered tyrosinases have shown potential for the biocatalytic synthesis of halogenated catechols from precursors like 4-iodophenol. researchgate.net Future research will likely focus on developing robust and highly selective enzymes for the direct and enantioselective synthesis of complex 4-Iodophenol, isoBOC derivatives, minimizing the need for protecting groups and hazardous reagents. nih.govresearchgate.net

Ionic Liquids as Reaction Media: Ionic liquids (ILs) are being explored as recyclable and non-volatile solvents for various organic transformations. researchgate.netmdpi.com For instance, the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes has been successfully carried out in phosphonium (B103445) salt ionic liquids, demonstrating high efficiency and selectivity under atmospheric carbon monoxide pressure. acs.orgnih.gov This approach avoids the need for phosphine (B1218219) ligands and allows for the recycling of the catalytic system, making it a greener alternative to conventional methods. acs.orgnih.govorganic-chemistry.orgthieme-connect.com

Mechanochemistry: Although not yet widely reported for this compound, mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, represents a promising solvent-free approach for future exploration.

| Green Synthesis Approach | Key Advantages | Relevant Compounds |

| Aerobic Oxyiodination | High atom economy, use of water as solvent, mild conditions | 4-Iodophenol |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | 4-Iodocatechol |

| Ionic Liquids | Recyclable solvent/catalyst system, enhanced reaction efficiency | Chromones |

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for unlocking new transformations and improving the efficiency of existing ones for this compound. Key areas of research include:

Palladium and Copper Nanocatalysts: Heterogeneous catalysts, particularly those based on palladium and copper nanoparticles, are gaining traction due to their high activity, stability, and recyclability. mdpi.comdiva-portal.orgias.ac.in Palladium nanoparticles supported on materials like mesocellular foam (Pd⁰–AmP–MCF) and multi-walled carbon nanotubes (PdO/MWCNT) have been effectively used for the synthesis of benzofurans from o-iodophenols and terminal alkynes. diva-portal.orgias.ac.in These catalysts often operate under mild, ligand-free conditions. diva-portal.orgias.ac.in Similarly, palladium catalysts supported on SBA-15 have shown excellent activity in the Sonogashira and Suzuki-Miyaura coupling reactions of 4-iodophenol. rsc.org

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions under mild conditions. d-nb.inforesearchgate.net Nickel/photoredox dual catalysis has been developed for the "haloselective" cross-coupling of bromo(iodo)arenes, allowing for the selective functionalization at the iodine-bearing carbon. nih.govacs.org This strategy opens up new avenues for the selective introduction of alkyl groups into polyfunctionalized aromatic compounds derived from precursors like 2-bromo-4-iodophenol. nih.govacs.org Amphiphilic polymeric nanoparticles incorporating a phenothiazine (B1677639) catalyst have also been used for photoredox reactions in water, demonstrating the potential for sustainable catalysis. d-nb.info

Organocatalysis: While metal-based catalysts are prevalent, the development of metal-free, organocatalytic systems is a significant goal for sustainable chemistry. Future research may explore the use of organocatalysts for various transformations of this compound, reducing the risk of metal contamination in the final products.

| Catalytic System | Key Features | Example Application |

| Palladium Nanocatalysts | High activity, recyclability, ligand-free conditions | Synthesis of benzofurans, Suzuki-Miyaura coupling |

| Copper Nanocatalysts | Co-catalyst in cross-coupling reactions | Synthesis of benzofurans |

| Ni/Photoredox Dual Catalysis | Haloselective C-C bond formation, mild conditions | Alkylation of bromo(iodo)arenes |

Expanding Applications in Materials Science and Bioconjugation Chemistry

The versatile structure of this compound makes it a valuable building block for advanced materials and bioconjugates.

Materials Science: 4-Iodophenol is a known component in the production of liquid crystalline materials, which are essential for display technologies like LCD screens. solubilityofthings.comomkarchemicals.com The ability to precisely functionalize the aromatic ring through the iodo group allows for the fine-tuning of the material's properties. Future research will likely explore the incorporation of this compound derivatives into novel polymers and functional materials with tailored optical, electronic, and thermal properties.

Bioconjugation Chemistry: The development of selective methods for modifying biomolecules is a rapidly growing field. The reactivity of the iodo-aromatic moiety in this compound makes it a candidate for bioconjugation reactions. After deprotection of the phenol (B47542), the compound can be attached to proteins or other biomolecules. The iodinated phenyl group can serve as a handle for further modifications or as a reporter group. For instance, 4-iodophenol is used to enhance chemiluminescence in assays for detecting cancer cells. fishersci.ienbinno.com Future work could involve designing novel this compound-based probes and labels for advanced bioimaging and diagnostic applications.

Computational Design and Optimization of this compound Transformations

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions.

DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition states, and the role of catalysts in transformations involving 4-iodophenol derivatives. This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Catalyst Screening: Computational screening of virtual catalyst libraries can identify promising candidates for specific transformations of this compound, reducing the time and experimental effort required for catalyst development. Ongoing computational investigations are exploring the innate selectivity in Ni/photoredox cross-coupling reactions to better understand the influence of ligands and nickel oxidation states. nih.gov

Integration into Automated Synthesis Platforms and Flow Chemistry

The translation of novel chemical reactions from the laboratory to industrial-scale production requires robust and scalable processes.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis and functionalization of this compound derivatives. scilit.comd-nb.info These systems allow for high-throughput screening of catalysts, solvents, and other reaction parameters.

Flow Chemistry and Microreactors: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. beilstein-journals.orgrsc.org The use of microreactors for the iodination of aromatic compounds has been shown to improve selectivity and yield, particularly for avoiding polyiodination. researchgate.netresearchgate.netgoogle.com Electrochemical microreactors have also been developed for the synthesis of diaryliodonium salts. researchgate.net The safe in-situ generation and use of hazardous reagents like iodine azide (B81097) has been demonstrated in microreactors, opening up new synthetic possibilities. beilstein-journals.org Future research will focus on adapting more complex transformations of this compound to flow chemistry platforms, enabling more efficient and safer production of valuable chemical intermediates.

Q & A

Q. What strategies mitigate 4-iodophenol’s toxicity risks in longitudinal studies involving cell cultures?

- Encapsulation in biocompatible polymers (e.g., PLGA nanoparticles) reduces direct cellular exposure. Dose-response assays (MTT or LDH) and real-time cytotoxicity monitoring (via impedance spectroscopy) ensure safe usage thresholds .

Methodological Notes

- Data Validation : Cross-reference analytical results with secondary techniques (e.g., HPLC + NMR) to confirm purity and structural assignments .

- Safety Protocols : Regularly audit PPE integrity and decontamination procedures to prevent chronic exposure risks .

- Reaction Optimization : Use design-of-experiment (DoE) frameworks to systematically evaluate variables (e.g., catalyst loading, solvent ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.